Cas no 81-13-0 (D(+)-Panthenol)

D(+)-Panthenol, also known as provitamin B5, is a biologically active alcohol analog of pantothenic acid (vitamin B5). It is widely utilized in pharmaceutical, cosmetic, and personal care formulations due to its excellent moisturizing, wound-healing, and anti-inflammatory properties. As a stable, water-soluble compound, D(+)-Panthenol readily penetrates the skin and hair, where it is enzymatically converted to pantothenic acid, supporting cellular repair and hydration. Its humectant characteristics enhance skin barrier function, while its ability to promote fibroblast proliferation accelerates tissue regeneration. The compound is particularly valued in dermatological applications for its non-irritating and soothing effects, making it suitable for sensitive skin formulations.
D(+)-Panthenol structure
D(+)-Panthenol structure
Product name:D(+)-Panthenol
CAS No:81-13-0
MF:C9H19NO4
MW:205.25146317482
MDL:MFCD00065006
CID:34236
PubChem ID:24886961

D(+)-Panthenol Chemical and Physical Properties

Names and Identifiers

    • (R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
    • (+)-Panthenol
    • Alcopan-250
    • Bepanthen
    • Cozyme
    • D-Panthenol
    • Ilopan
    • Intrapan
    • Motilyn
    • N-pantoyl-3-propanolamine
    • Pantenyl
    • Panthoderm
    • pantothenyl alcohol
    • pantothenol
    • pantothenylol
    • Panyonyl
    • D-(+)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide
    • Dexpanthenol
    • Panobinostat
    • PANTHENOL, D-(P)
    • (R)-3-(2,4-Dihydroxy-3,3-dimethylbutyramido)-1-propanol
    • (R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide
    • D-Pantothenyl Alcohol
    • (R)-(+)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide
    • (R)-2,4-Dihydroxy-3,3-dimethylbutyric 3-hydroxypropylamide
    • Provitamin B
    • PALLADIUM ON ACTIVATED CHARCOAL 10% PD
    • Bepantol
    • Bepanthene
    • Pantol
    • Thenalton
    • Panadon
    • Zentinic
    • d-Pantothenol
    • d panthenol
    • D-P-A Injection
    • D(+)-Panthenol
    • Synapan
    • D(+)-Pantothenyl alcohol
    • Urupan
    • (2R)-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide
    • Panthenol (D)
    • Propanolamine, N-pantoyl-
    • N-Pan
    • (2R)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide (ACI)
    • Butanamide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, (R)- (ZCI)
    • Butyramide, 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethyl-, D-(+)- (8CI)
    • Alcopan 250
    • Corneregel
    • Cornergel
    • D(+)-2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide
    • D(+)-α,γ-Dihydroxy-N-(3-hydroxypropyl)-β,β-dimethylbutyramide
    • d-Panthenol 50
    • D-Panthenol 75L
    • Dolobene
    • NSC 302962
    • Panthenol
    • Panthenol 50W
    • Panthenol, (+)-
    • Pantogel
    • Provitamin B5
    • MDL: MFCD00065006
    • Inchi: 1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14)/t7-/m0/s1
    • InChI Key: SNPLKNRPJHDVJA-ZETCQYMHSA-N
    • SMILES: [C@@H](O)(C(C)(C)CO)C(=O)NCCCO
    • BRN: 1724947

Computed Properties

  • Exact Mass: 205.131408
  • Monoisotopic Mass: 205.131408
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 2
  • Surface Charge: 0
  • Topological Polar Surface Area: 89.8
  • XLogP3: -0.9

Experimental Properties

  • Color/Form: Colorless viscous oily liquid. The taste is slightly bitter. Slightly hygroscopic
  • Density: 1.20 g/mL at 20 °C(lit.)
  • Boiling Point: 118-120 ºC
  • Flash Point: 118-120°C/0.02m
  • Refractive Index: n20/D 1.499
  • Solubility: It is relatively stable in aqueous solution, but racemization is caused by long-time heating. Soluble in water, ethanol, methanol, chloroform, slightly soluble in ether. Insoluble in fat and oil.
  • Water Partition Coefficient: dissolution
  • PSA: 89.79000
  • LogP: -0.74470
  • Merck: 2947
  • Sensitiveness: Hygroscopic
  • Solubility: Soluble in water, ethanol and methanol, slightly soluble in ether
  • Specific Rotation: 30.5 º (c=5, H2O on anh. sub)
  • Optical Activity: [α]20/D +30±1°, c = 5% in H2O

D(+)-Panthenol Security Information

D(+)-Panthenol Customs Data

  • HS CODE:29241990

D(+)-Panthenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0692-25g
D(+)-Panthenol
81-13-0 98.0%(T)
25g
¥210.0 2022-06-10
DC Chemicals
DC10231-1 g
D panthenol
81-13-0 >98%
1g
$400.0 2022-02-28
TRC
P180300-250g
D-Panthenol
81-13-0
250g
$ 305.00 2023-09-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1179504-500MG
D(+)-Panthenol
81-13-0
500mg
¥3501.96 2024-12-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D0730000
D(+)-Panthenol
81-13-0 European Pharmacopoeia (EP) Reference Standard
¥2654.27 2022-02-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P107368-500g
D(+)-Panthenol
81-13-0 98%
500g
¥411.90 2023-09-01
abcr
AB118379-100 g
D-Panthenol, 98%; .
81-13-0 98%
100 g
€74.50 2023-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1437-1 mL * 10 mM (in DMSO)
Dexpanthenol
81-13-0 99.74%
1 mL * 10 mM (in DMSO)
¥485.00 2022-04-26
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S11131-100g
D-Panthenol
81-13-0 AR,98%
100g
¥120.00 2021-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P107368-100g
D(+)-Panthenol
81-13-0 98%
100g
¥89.90 2023-09-01

D(+)-Panthenol Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

Production Method 2

Reaction Conditions
1.1 Catalysts: (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-2-methylpropyl]-2-pyrrolidinecarboxamide Solvents: Ethanol ;  3 h, rt; rt → 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
2.1 Solvents: Pyridine ;  1 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, rt
4.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  5 min, rt
4.2 Catalysts: Ruthenium trichloride ;  2 h, rt
5.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 60 °C
6.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, rt
2.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  5 min, rt
2.2 Catalysts: Ruthenium trichloride ;  2 h, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 60 °C
4.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

Production Method 4

Reaction Conditions
1.1 Solvents: Pyridine ;  1 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, rt
3.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  5 min, rt
3.2 Catalysts: Ruthenium trichloride ;  2 h, rt
4.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 60 °C
5.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

Production Method 5

Reaction Conditions
1.1 Reagents: Manganese oxide (MnO2) Solvents: 1,4-Dioxane ;  5 h, reflux
2.1 Catalysts: (2S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-2-methylpropyl]-2-pyrrolidinecarboxamide Solvents: Ethanol ;  3 h, rt; rt → 0 °C
2.2 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 °C
3.1 Solvents: Pyridine ;  1 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, rt
5.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  5 min, rt
5.2 Catalysts: Ruthenium trichloride ;  2 h, rt
6.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 60 °C
7.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  5 min, rt
1.2 Catalysts: Ruthenium trichloride ;  2 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 60 °C
3.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, 60 °C
2.1 Solvents: Ethanol ;  2 h, reflux
Reference
γ-Pyronecarbaldehyde-Based Practical Asymmetric Catalytic Synthesis of Chiral 2,4-Dihydroxycarboxylic Acids and α-Hydroxy-γ-lactones
Smirnov, Maxim V.; et al, Advanced Synthesis & Catalysis, 2022, 364(18), 3245-3262

D(+)-Panthenol Raw materials

D(+)-Panthenol Preparation Products

Additional information on D(+)-Panthenol

D(+)-Panthenol: A Comprehensive Overview

D(+)-Panthenol, also known as cas no81-13-0, is a versatile compound with significant applications in various industries, including pharmaceuticals, cosmetics, and nutrition. This article delves into the latest research and developments surrounding this compound, providing a detailed and up-to-date analysis of its properties, uses, and potential future directions.

D(+)-Panthenol is a derivative of pantothenic acid, one of the B vitamins essential for human health. It is often referred to as the "vitamin B5 alcohol" due to its close structural relationship with pantothenic acid. The compound is widely recognized for its ability to enhance skin health, improve hair condition, and support overall well-being. Recent studies have highlighted its potential in advanced skincare formulations and nutraceuticals.

The chemical structure of D(+)-Panthenol plays a crucial role in its functionality. Its unique molecular composition allows it to penetrate the skin effectively, making it an ideal ingredient in topical applications. Research has shown that D(+)-Panthenol can enhance the skin's barrier function, reduce inflammation, and promote collagen synthesis. These properties have led to its increasing popularity in anti-aging products and treatments for sensitive skin.

In the field of cosmetology, D(+)-Panthenol has been extensively studied for its moisturizing and soothing effects. A 2023 study published in the Journal of Cosmetic Dermatology demonstrated that formulations containing D(+)-Panthenol significantly improved skin hydration and reduced redness in individuals with eczema-prone skin. This research underscores the compound's potential as a natural alternative to synthetic moisturizers.

Beyond skincare, D(+)-Panthenol has also gained attention in the nutraceutical industry. As a bioavailable form of pantothenic acid, it is increasingly being used in dietary supplements to support energy metabolism and immune function. A recent clinical trial found that daily supplementation with D(+)-Panthenol improved physical performance and reduced fatigue in athletes, suggesting its role in enhancing overall vitality.

The versatility of D(+)-Panthenol extends to its application in hair care products. Studies have shown that it can strengthen hair fibers, prevent breakage, and enhance shine. Its ability to penetrate the hair shaft makes it an effective ingredient in treatments for damaged or chemically processed hair.

From a sustainability perspective, D(+)-Panthenol is considered an eco-friendly alternative to many synthetic compounds. Its natural origin and biodegradability make it a preferred choice for environmentally conscious consumers. Recent advancements in production techniques have further reduced the environmental footprint of manufacturing this compound.

In conclusion, D(+)-Panthenol, or cas no81-13-0, stands out as a multifaceted compound with wide-ranging applications across various industries. Its ability to enhance skin health, support energy metabolism, and improve hair condition positions it as a key ingredient in modern cosmetic and nutraceutical formulations. As research continues to uncover new benefits of this compound, its role in promoting overall well-being is expected to grow even further.

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